molecular formula C7H11N3O3S B13201020 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13201020
M. Wt: 217.25 g/mol
InChI Key: FIUKUMBFLLXHGH-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound with a complex structure that includes an amino group, a methanesulfinyl group, and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the reaction of a suitable pyrimidine precursor with methanesulfinyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of large quantities of the compound. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems to control temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to remove the sulfinyl group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of 5-Amino-1-(2-methanesulfonylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Reduction: Formation of 5-Amino-1-(2-ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Substitution: Formation of derivatives with different functional groups replacing the amino group.

Scientific Research Applications

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-(2-methanesulfonylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • 5-Amino-1-(2-ethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Uniqueness

5-Amino-1-(2-methanesulfinylethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical properties. This group can undergo specific reactions, such as oxidation and reduction, that are not possible with similar compounds lacking this functional group. Additionally, the compound’s ability to participate in nucleophilic substitution reactions makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H11N3O3S

Molecular Weight

217.25 g/mol

IUPAC Name

5-amino-1-(2-methylsulfinylethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H11N3O3S/c1-14(13)3-2-10-4-5(8)6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)

InChI Key

FIUKUMBFLLXHGH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCN1C=C(C(=O)NC1=O)N

Origin of Product

United States

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